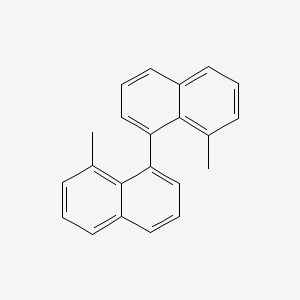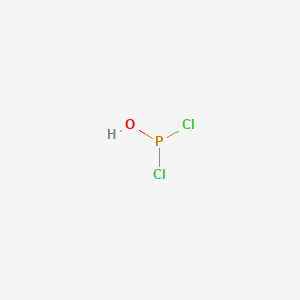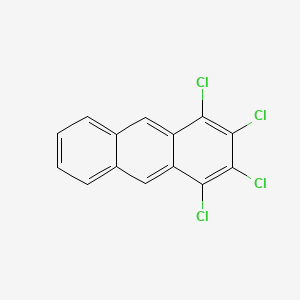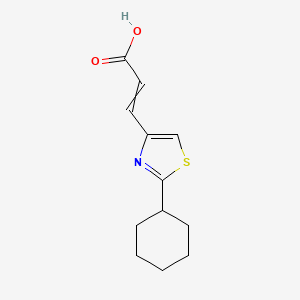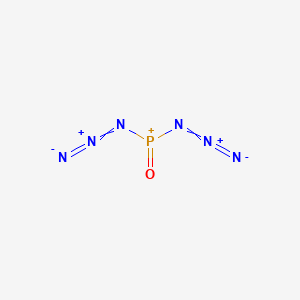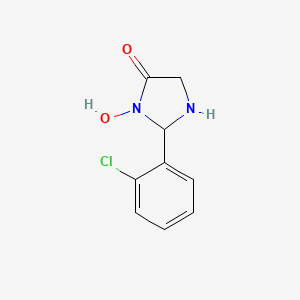![molecular formula C9H7Br3O2 B14697433 2-[(2,3,4-Tribromophenoxy)methyl]oxirane CAS No. 30171-81-4](/img/structure/B14697433.png)
2-[(2,3,4-Tribromophenoxy)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,3,4-Tribromophenoxy)methyl]oxirane: is an organic compound characterized by the presence of an oxirane ring and a tribromophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,3,4-tribromophenoxy)methyl]oxirane typically involves the reaction of 2,3,4-tribromophenol with epichlorohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane ring. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include dichloromethane or toluene
Reaction Time: Several hours to complete the reaction
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(2,3,4-Tribromophenoxy)methyl]oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive and can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium hydroxide, or primary amines under mild to moderate conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Major Products:
Nucleophilic Substitution: Formation of azido, amino, or alkoxy derivatives.
Oxidation: Formation of diols or epoxides.
Reduction: Formation of debrominated phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-[(2,3,4-Tribromophenoxy)methyl]oxirane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be used to modify biomolecules for various applications, including drug delivery and diagnostic assays.
Medicine: Research is ongoing to explore the potential of this compound in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of flame retardants, coatings, and adhesives due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-[(2,3,4-tribromophenoxy)methyl]oxirane involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of various derivatives. The tribromophenoxy group can also participate in halogen bonding and other interactions, influencing the compound’s reactivity and stability.
Molecular Targets and Pathways:
Nucleophilic Attack: The oxirane ring is a target for nucleophiles, leading to ring-opening reactions.
Halogen Bonding: The tribromophenoxy group can form halogen bonds, affecting the compound’s interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
- 2-[(4-Bromophenoxy)methyl]oxirane
- 2-[(4-Nitrophenoxy)methyl]oxirane
- 2-[(2,4,6-Tribromophenoxy)methyl]oxirane
Comparison:
- 2-[(4-Bromophenoxy)methyl]oxirane: This compound has a single bromine atom, making it less reactive compared to the tribrominated version.
- 2-[(4-Nitrophenoxy)methyl]oxirane: The presence of a nitro group introduces different electronic properties, affecting its reactivity and applications.
- 2-[(2,4,6-Tribromophenoxy)methyl]oxirane: Similar to 2-[(2,3,4-tribromophenoxy)methyl]oxirane but with different bromination patterns, leading to variations in reactivity and stability.
Eigenschaften
CAS-Nummer |
30171-81-4 |
|---|---|
Molekularformel |
C9H7Br3O2 |
Molekulargewicht |
386.86 g/mol |
IUPAC-Name |
2-[(2,3,4-tribromophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H7Br3O2/c10-6-1-2-7(9(12)8(6)11)14-4-5-3-13-5/h1-2,5H,3-4H2 |
InChI-Schlüssel |
JDWONELOFVWXDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=C(C(=C(C=C2)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
